molecular formula C20H24N2O6S2 B11531551 Methyl 1,4-bis[(4-methylphenyl)sulfonyl]piperazine-2-carboxylate

Methyl 1,4-bis[(4-methylphenyl)sulfonyl]piperazine-2-carboxylate

Cat. No.: B11531551
M. Wt: 452.5 g/mol
InChI Key: ZGCNENRLGQGNLO-UHFFFAOYSA-N
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Description

Methyl 1,4-bis[(4-methylphenyl)sulfonyl]piperazine-2-carboxylate is a complex organic compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-bis[(4-methylphenyl)sulfonyl]piperazine-2-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-bis[(4-methylphenyl)sulfonyl]piperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

Methyl 1,4-bis[(4-methylphenyl)sulfonyl]piperazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 1,4-bis[(4-methylphenyl)sulfonyl]piperazine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,4-bis[(4-methylphenyl)sulfonyl]piperazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both sulfonyl and carboxylate groups.

Properties

Molecular Formula

C20H24N2O6S2

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 1,4-bis-(4-methylphenyl)sulfonylpiperazine-2-carboxylate

InChI

InChI=1S/C20H24N2O6S2/c1-15-4-8-17(9-5-15)29(24,25)21-12-13-22(19(14-21)20(23)28-3)30(26,27)18-10-6-16(2)7-11-18/h4-11,19H,12-14H2,1-3H3

InChI Key

ZGCNENRLGQGNLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C(C2)C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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